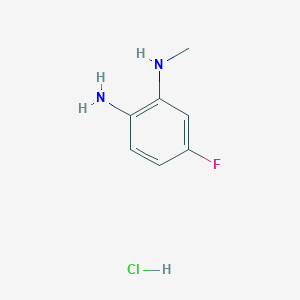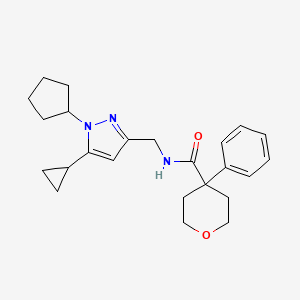
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with pyrazole and carboxamide groups are synthesized through various chemical reactions and characterized by techniques such as NMR, IR, MS, and elemental analysis. These studies focus on creating and identifying new chemical entities with potential biological activities. For example, Hassan et al. (2014) detailed the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the process of creating compounds with specific structural features (Hassan, Hafez, & Osman, 2014).
Biological Activities
The biological activities of similar compounds are a significant area of research, often exploring their potential as anticancer, antifungal, or antimicrobial agents. The cytotoxicity against various cancer cell lines or the inhibitory effects on fungal growth are commonly investigated. For instance, Du et al. (2015) synthesized novel pyrazole derivatives showing antifungal activity against several phytopathogenic fungi, outperforming standard treatments in some cases (Du et al., 2015).
Structural Analysis and SAR
Understanding the structure-activity relationships (SAR) of these compounds is crucial for designing more effective molecules. Research often involves detailed structural analysis, including X-ray crystallography and dynamic NMR spectroscopy, to determine how structural variations affect biological activities. For example, the structure and SAR of pyrazole derivatives as cannabinoid receptor antagonists were explored to identify key features contributing to their activity (Lan et al., 1999).
Therapeutic Potential
The potential therapeutic applications of compounds with pyrazole and carboxamide groups include their use as anticancer, anti-inflammatory, and antimicrobial agents. Studies often aim to identify compounds with significant activity and low toxicity for further development. For example, Kemnitzer et al. (2009) discovered a novel apoptosis inducer, highlighting the therapeutic potential of these compounds in cancer treatment (Kemnitzer et al., 2009).
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-23(24(12-14-29-15-13-24)19-6-2-1-3-7-19)25-17-20-16-22(18-10-11-18)27(26-20)21-8-4-5-9-21/h1-3,6-7,16,18,21H,4-5,8-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZVBXLXBRXTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

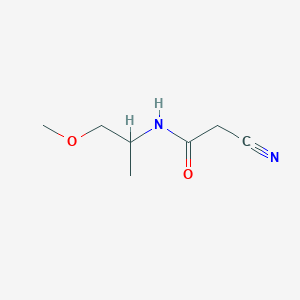
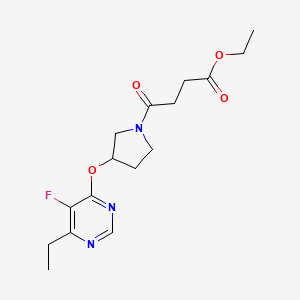
![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)
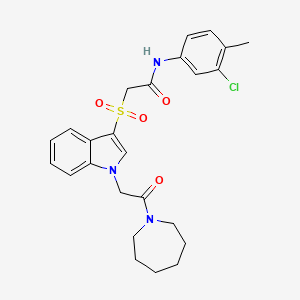
![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)
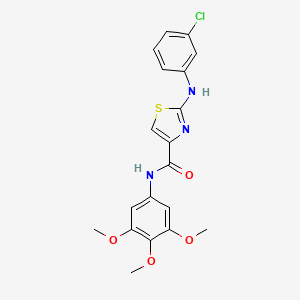
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)

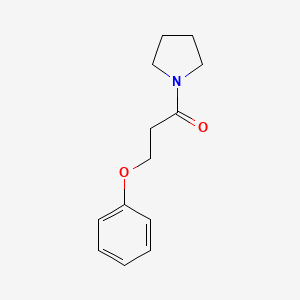
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)

